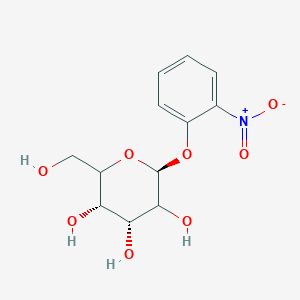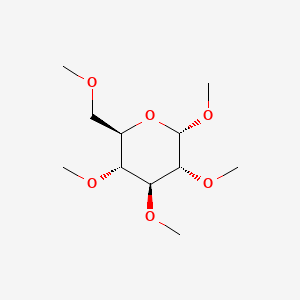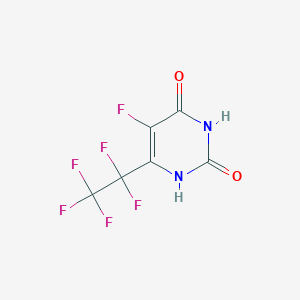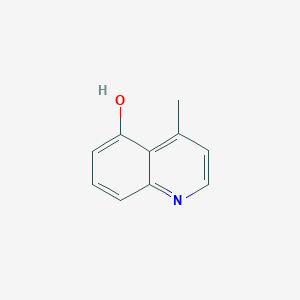![molecular formula C14H10N2O3 B14755543 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid medium such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, environmental friendliness, and mild reaction conditions.
Industrial Production Methods
the use of ionic liquids and multicomponent reactions (MCRs) is a promising approach for scaling up the synthesis due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase through key hydrogen bond interactions . This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar heterocyclic core and have been studied for their PI3K inhibitory activity.
Oxazole Derivatives: Compounds with an oxazole ring fused to other aromatic systems have similar chemical properties and applications.
Uniqueness
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid is unique due to its specific combination of an oxazole-pyridine fused ring system with a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10N2O3/c17-12(18)8-9-3-5-10(6-4-9)13-16-11-2-1-7-15-14(11)19-13/h1-7H,8H2,(H,17,18) |
InChI Key |
JHIFVRIWFXYSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)

![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
